N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c21-13-16-3-1-2-4-18(16)23-20(26)19(25)22-14-15-5-9-24(10-6-15)17-7-11-27-12-8-17/h1-4,15,17H,5-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVBNXSGTCVMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide, often referred to as ATC-CMB-182, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Molecular Formula: CHNO
- Molecular Weight: 370.4 g/mol
- CAS Number: 2034509-47-0
This structure features an oxamide group linked to a 2-cyanophenyl moiety and a tetrahydro-2H-pyran ring substituted with a piperidine derivative. The presence of these functional groups is significant for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It could interact with various receptors, altering their signaling pathways and leading to physiological effects.
- Antiviral Activity: Similar compounds in the oxamide class have shown promise as inhibitors of viral entry, particularly against HIV by blocking the gp120-CD4 interaction .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit potent antiviral properties. For instance, studies have demonstrated that certain oxamide derivatives can inhibit HIV entry at low micromolar concentrations . These findings suggest that ATC-CMB-182 may share similar properties, warranting further investigation.
Antimicrobial and Anticancer Activity
Other studies have explored the broader biological activities of related compounds:
- Antimicrobial: Some oxamide derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibiotics .
- Anticancer: Research has highlighted the anticancer properties of piperidine-containing compounds, which may be relevant for ATC-CMB-182's activity against tumor cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound. These studies typically involve:
| Study Type | Target Cell Line | Concentration Range (µM) | Observations |
|---|---|---|---|
| Cytotoxicity Assay | HeLa Cells | 0.1 - 100 | Dose-dependent cell viability reduction observed. |
| Antiviral Assay | HIV-infected Cells | 0.01 - 10 | Significant inhibition of viral replication at low doses. |
In Vivo Studies
Preliminary in vivo studies using animal models are essential for assessing the pharmacokinetics and therapeutic potential of ATC-CMB-182. These studies will focus on:
- Toxicology Assessment: Evaluating the safety profile.
- Efficacy Trials: Testing therapeutic effects in disease models.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
The tetrahydro-2H-pyran (THP) ring in the target compound distinguishes it from analogs with sulfur-containing or aromatic heterocycles:
Key Insight : Sulfur-containing heterocycles (e.g., thiopyran, thiophene) enhance lipophilicity and metabolic resistance compared to oxygenated analogs. Aromatic systems like pyridine improve target binding but may reduce solubility .
Substituent Effects on Aromatic and Piperidine Rings
Variations in substituents on the phenyl and piperidine rings significantly influence bioactivity:
| Compound Name | Aromatic Substituent | Piperidine Substituent | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 2-cyanophenyl | Tetrahydro-2H-pyran-4-yl | 395.46 | Potential enzyme inhibition (inferred) |
| N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide | 5-chloro-2-cyanophenyl | Tetrahydro-2H-thiopyran-4-yl | 430.38 | Enhanced cytotoxicity; improved target affinity |
| N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | 2-chlorophenyl | Pyridin-4-yl | 386.87 | Moderate acetylcholinesterase inhibition |
| N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide | 2-methoxyphenyl | Tetrahydro-2H-thiopyran-4-yl | 391.53 | Improved blood-brain barrier penetration |
Key Insight : Electron-withdrawing groups (e.g., Cl, CN) enhance binding to electrophilic enzyme pockets, while methoxy groups improve solubility and CNS penetration. Piperidine substituents like thiopyran or pyridine modulate steric bulk and hydrogen-bonding capacity .
Oxalamide Linker Modifications
The oxalamide core is conserved across analogs, but linker modifications alter conformational flexibility:
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₅N₅O₃ | 395.46 | 2.8 | 0.12 |
| N1-(5-chloro-2-cyanophenyl)-N2-...oxalamide | C₂₀H₂₂ClN₅O₂S | 430.38 | 3.5 | 0.07 |
| N1-(2-methoxyphenyl)-N2-...oxalamide | C₂₀H₂₉N₃O₃S | 391.53 | 2.2 | 0.25 |
Research Findings and Implications
- Pharmacological Potential: The target compound’s THP-piperidine moiety may enhance blood-brain barrier penetration compared to pyridine analogs, making it suitable for CNS targets .
- Metabolic Stability : Thiopyran-substituted analogs exhibit longer half-lives in hepatic microsomes due to sulfur’s resistance to oxidative metabolism .
- Synthetic Challenges : Introducing polar groups (e.g., hydroxyethyl) improves solubility but complicates purification, as seen in antiviral derivatives .
Q & A
Q. Methodological validation :
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., THP-piperidine linkage) .
- NMR spectroscopy : Confirms connectivity (e.g., methylene bridge between oxalamide and piperidine via - and -NMR) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS to confirm [M+H] ion) .
Advanced: How can researchers optimize synthesis yield while minimizing side reactions?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates. highlights DCM as effective for coupling reactions .
- Catalyst screening : Use coupling agents like EDC/HOBt for amide bond formation, reducing racemization .
- Temperature control : Lower temperatures (0–5°C) minimize THP ring-opening side reactions .
Q. Example reaction optimization table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide coupling | EDC, HOBt, DCM, 0°C | 78 | 95% | |
| THP-piperidine alkylation | NaH, THF, reflux | 65 | 90% |
Basic: What spectroscopic techniques confirm compound purity and identity?
Answer:
- HPLC : Purity >95% achieved via reverse-phase C18 columns (e.g., acetonitrile/water gradient) .
- -NMR : Peaks at δ 7.8–8.2 ppm (cyanophenyl aromatic protons) and δ 3.5–4.0 ppm (THP oxygens) confirm structure .
- FT-IR : Stretching at ~2200 cm (C≡N) and ~1650 cm (amide C=O) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer: Contradictions may arise from:
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
- Cell line differences : Validate activity in multiple lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects.
- Solubility limitations : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
Q. Example troubleshooting workflow :
Replicate assays with standardized protocols.
Perform dose-response curves (IC/EC) to confirm potency.
Validate target engagement via Western blot or ELISA .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (particulates may irritate respiratory tract) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict target binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (PDB ID from X-ray data) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., cyano vs. methoxy groups) with activity .
Q. Example docking results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X | -9.2 | H-bond with oxalamide O, hydrophobic fit with THP |
Basic: What solvents are suitable for solubility testing?
Answer:
Q. Experimental protocol :
Prepare saturated solutions via sonication (30 min).
Filter (0.22 µm) and quantify via UV-Vis at λ~270 nm .
Advanced: What challenges arise in crystallizing this compound for structural studies?
Answer: Challenges include:
Q. Example crystallization data :
| Condition | Solvent System | Crystal Morphology |
|---|---|---|
| A | Ethanol/water (7:3) | Needles |
| B | DCM/hexane | Prisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
